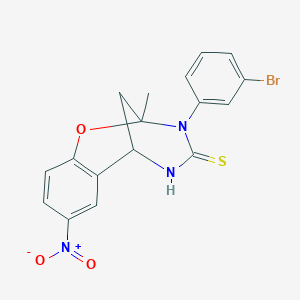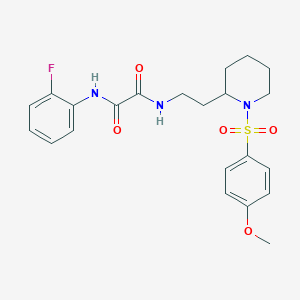![molecular formula C16H11ClF3N3OS B2628009 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1396635-50-9](/img/structure/B2628009.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[d]thiazole ring, which is a heterocyclic compound . This type of compound is known to have diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring and the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR and IR spectroscopy . These techniques provide information about the types of atoms in the compound and their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzo[d]thiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazole ring and the various substituents would affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Properties
A study on the synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides demonstrated significant anticancer activity against various cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds within this research showed high selectivity towards melanoma and breast cancer, indicating the potential of similar thiazole and acetamide derivatives in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).
Photovoltaic Efficiency and Molecular Interactions
Research involving benzothiazolinone acetamide analogs focused on their spectroscopic properties, quantum mechanical studies, and ligand-protein interactions. The study also explored the photovoltaic efficiency of these compounds, suggesting their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. This indicates a promising application in renewable energy technologies (Mary et al., 2020).
Molecular Docking and Biological Evaluation
Another study on the docking of bioactive 2-Chloro-N, N-Diphenylacetamide derivatives on Cyclo-Oxygenase enzyme and in-vivo analgesic activity evaluation highlighted the potential of these compounds in developing new analgesic agents. This research underlines the importance of molecular docking studies in understanding the binding interactions of ligands with enzymes, which can lead to the development of novel therapeutic agents (Kumar, Kumar, & Mishra, 2019).
Antioxidant Activity
A study focusing on the synthesis, modelling, and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives as antioxidant agents provided insights into their electronic and chemical reactivity properties through quantum chemical calculations. The compounds were evaluated for their antioxidant efficacy against a specific enzyme receptor, showing promising in vitro antioxidant activity. This suggests the role of similar compounds in combating oxidative stress-related diseases (Hossan, 2020).
Future Directions
Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential applications. For example, given the known biological activities of some benzo[d]thiazole derivatives , this compound could be studied for potential medicinal uses.
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS/c1-23(16-22-15-8(17)3-2-4-11(15)25-16)7-12(24)21-10-6-5-9(18)13(19)14(10)20/h2-6H,7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLOKKGJFFUIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627929.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)




![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)


![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2627948.png)